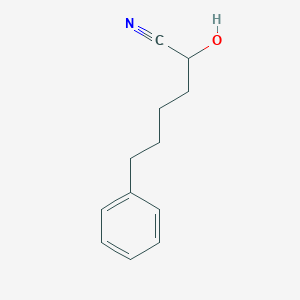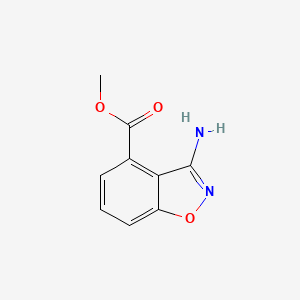
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-クロロ-2-フルオロフェニル)-4-(2-ニトロフェニル)ピペラジンは、ピペラジン類に属する有機化合物です。この化合物は、4-クロロ-2-フルオロフェニル基と2-ニトロフェニル基で置換されたピペラジン環の存在を特徴としています。
準備方法
合成経路と反応条件: 1-(4-クロロ-2-フルオロフェニル)-4-(2-ニトロフェニル)ピペラジンの合成は、通常、次の手順を伴います。
求核置換反応: 出発物質である4-クロロ-2-フルオロアニリンは、炭酸カリウムなどの塩基の存在下で、2-ニトロベンジルクロリドとの求核置換反応を受けます。これにより、中間体が生成されます。
環化反応: その後、中間体は、還流条件下でピペラジンとの環化反応を受け、最終生成物である1-(4-クロロ-2-フルオロフェニル)-4-(2-ニトロフェニル)ピペラジンが生成されます。
工業生産方法: この化合物の工業生産では、同様の合成経路が採用されますが、より大規模で行われます。反応条件は、最終生成物の高収率と高純度を確保するために最適化されます。これには、連続フローリアクターや自動合成システムなどの高度な技術の使用が含まれる場合があります。
化学反応の分析
反応の種類: 1-(4-クロロ-2-フルオロフェニル)-4-(2-ニトロフェニル)ピペラジンは、次のようなさまざまなタイプの化学反応を受けます。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: クロロ基とフルオロ基は、求核置換反応によって他の官能基で置換できます。
酸化: この化合物は、酸化反応を受け、対応する酸化物またはその他の酸化された誘導体を生成できます。
一般的な試薬と条件:
還元: 水素ガス、パラジウム触媒、エタノールを溶媒とする。
置換: 水酸化ナトリウム、炭酸カリウム、ジメチルホルムアミドを溶媒とする。
酸化: 過マンガン酸カリウム、硫酸、水を溶媒とする。
主要な生成物:
還元: 1-(4-アミノ-2-フルオロフェニル)-4-(2-ニトロフェニル)ピペラジン。
置換: 使用する求核試薬に応じて、さまざまな置換誘導体。
酸化: ニトロソ化合物やニトロ化合物などの酸化された誘導体。
科学研究への応用
1-(4-クロロ-2-フルオロフェニル)-4-(2-ニトロフェニル)ピペラジンは、次のようないくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物学的活性が研究されています。
医学: 新しい治療薬の開発のための潜在的なリード化合物として検討されています。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(4-クロロ-2-フルオロフェニル)-4-(2-ニトロフェニル)ピペラジンの作用機序は完全に解明されていません。それは、生物学的システム内の特定の分子標的と経路に相互作用すると考えられています。この化合物は、受容体や酵素に結合することにより、その活性を調節することがあります。その正確な分子標的と関与する経路を解明するためには、さらなる研究が必要です。
類似の化合物との比較
1-(4-クロロ-2-フルオロフェニル)-4-(2-ニトロフェニル)ピペラジンは、次のような他の類似の化合物と比較できます。
1-(4-クロロフェニル)-4-(2-ニトロフェニル)ピペラジン: フッ素原子が欠如しており、これはその化学反応性と生物学的活性に影響を与える可能性があります。
1-(4-フルオロフェニル)-4-(2-ニトロフェニル)ピペラジン: 塩素原子が欠如しており、これはその特性に影響を与える可能性があります。
1-(4-クロロ-2-フルオロフェニル)-4-(2-アミノフェニル)ピペラジン: ニトロ基ではなくアミノ基が含まれており、これはその化学的および生物学的挙動を変化させる可能性があります。
1-(4-クロロ-2-フルオロフェニル)-4-(2-ニトロフェニル)ピペラジンの独自性は、置換基の特定の組み合わせにあり、これは明確な化学的および生物学的特性を与えています。
類似化合物との比較
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(2-nitrophenyl)piperazine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
1-(4-Fluorophenyl)-4-(2-nitrophenyl)piperazine: Lacks the chlorine atom, which may influence its properties.
1-(4-Chloro-2-fluorophenyl)-4-(2-aminophenyl)piperazine: Contains an amino group instead of a nitro group, which may alter its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
2006276-87-3 |
|---|---|
分子式 |
C16H15ClFN3O2 |
分子量 |
335.76 g/mol |
IUPAC名 |
1-(4-chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-5-6-14(13(18)11-12)19-7-9-20(10-8-19)15-3-1-2-4-16(15)21(22)23/h1-6,11H,7-10H2 |
InChIキー |
NDAPDTUMWLXZJR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)













